![molecular formula C46H32N2O2 B3158032 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde CAS No. 854938-56-0](/img/structure/B3158032.png)

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde

Descripción general

Descripción

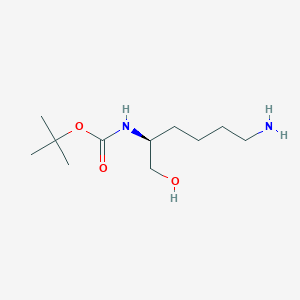

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde (4,4'-DBNAD) is a synthetic organic compound found in the family of dibenzaldehydes. It is a red crystalline solid that is soluble in various organic solvents, such as ethanol, benzene, and chloroform. 4,4'-DBNAD has attracted considerable attention due to its potential applications in the fields of organic synthesis, materials science, and medicine. In particular, 4,4'-DBNAD has been used as a starting material for the synthesis of various biologically active compounds.

Aplicaciones Científicas De Investigación

Advanced Material Science

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate highlights the use of biphenyl and naphthalene derivatives as luminescent dyes and wavelength shifters in scintillation applications. These materials are crucial for detecting and measuring radiation, showcasing the importance of such compounds in developing efficient and stable scintillators with enhanced optical properties (Salimgareeva & Kolesov, 2005).

Environmental Science

Pollution and Toxicology

Studies on polychlorinated naphthalenes (PCNs) and their impact on aquatic species and human exposure through diet indicate the environmental and health risks associated with naphthalene derivatives. Such research underscores the need for understanding the toxicological profiles of these compounds and their derivatives, including potential applications in monitoring and mitigating environmental pollution (Domingo, 2004).

Organic Synthesis and Chemistry

Synthetic Pathways

Investigations into the synthesis of 1,3-Dihydroxynaphthalene and other naphthalene derivatives provide insights into the methodologies for producing complex organic compounds. Such research is foundational for further applications in medicinal chemistry, material science, and environmental remediation (Zhang, 2005).

Photophysical Research

Dual Fluorescent Dyes

The development of novel photophysical models for the excited state properties of derivatives, including studies on N-phenyl-1,8-naphthalimides, illustrates the role of such compounds in creating advanced fluorescent dyes. These dyes have significant implications for quantitative analysis, internal calibration, and the exploration of dual fluorescence mechanisms (Begaye et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It is primarily used as a hole transport material in these devices .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes (positive charges) in the device . This is crucial for the functioning of OLEDs and OPVs, which rely on the movement of charges to generate light or electricity.

Biochemical Pathways

By transporting holes, it helps to balance the flow of electrons and holes in the device, which is necessary for the device to function efficiently .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, and toluene can impact its application in device fabrication.

Result of Action

The result of the compound’s action is the efficient operation of OLEDs and OPVs. By transporting holes, it helps to ensure that these devices can generate light (in the case of OLEDs) or electricity (in the case of OPVs) effectively .

Propiedades

IUPAC Name |

4-[4-[4-(4-formyl-N-naphthalen-1-ylanilino)phenyl]-N-naphthalen-1-ylanilino]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32N2O2/c49-31-33-15-23-39(24-16-33)47(45-13-5-9-37-7-1-3-11-43(37)45)41-27-19-35(20-28-41)36-21-29-42(30-22-36)48(40-25-17-34(32-50)18-26-40)46-14-6-10-38-8-2-4-12-44(38)46/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLDPVPTAYLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=CC8=CC=CC=C87 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857051 | |

| Record name | 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde | |

CAS RN |

854938-56-0 | |

| Record name | 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)

![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)

![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)